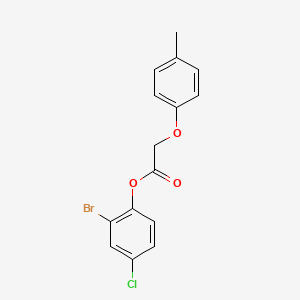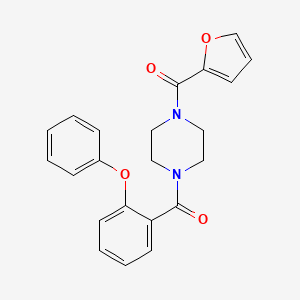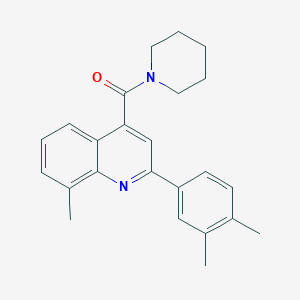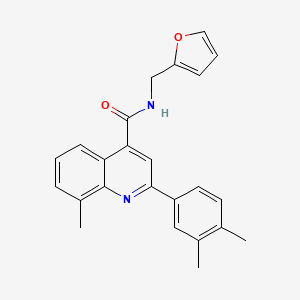
2-bromo-4-chlorophenyl (4-methylphenoxy)acetate
Übersicht
Beschreibung
2-bromo-4-chlorophenyl (4-methylphenoxy)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as bromochlorophenoxyacetic acid methyl ester and is a derivative of phenoxyacetic acid.
Wirkmechanismus
The mechanism of action of 2-bromo-4-chlorophenyl (4-methylphenoxy)acetate involves the inhibition of bacterial growth by disrupting the cell wall synthesis. This compound binds to the bacterial cell wall and prevents the formation of peptidoglycan, which is essential for the structural integrity of the bacterial cell wall.
Biochemical and Physiological Effects:
2-bromo-4-chlorophenyl (4-methylphenoxy)acetate has been found to have no significant biochemical or physiological effects on mammalian cells. This compound is relatively non-toxic and has low cytotoxicity, making it a potential candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-4-chlorophenyl (4-methylphenoxy)acetate in lab experiments include its high antimicrobial activity, low toxicity, and ease of synthesis. However, the limitations of this compound include its low solubility in water, which may affect its efficacy in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research of 2-bromo-4-chlorophenyl (4-methylphenoxy)acetate. One potential direction is to investigate the compound's potential applications in the field of agriculture as a pesticide. Another direction is to explore the compound's mechanism of action further and develop more potent derivatives with higher antimicrobial activity. Additionally, the compound's potential applications in the field of medicine as a new class of antibiotics can also be explored.
Wissenschaftliche Forschungsanwendungen
2-bromo-4-chlorophenyl (4-methylphenoxy)acetate has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to have significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
(2-bromo-4-chlorophenyl) 2-(4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-10-2-5-12(6-3-10)19-9-15(18)20-14-7-4-11(17)8-13(14)16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPBXDHBCLXDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-allyl-4-[(1-naphthyloxy)acetyl]piperazine](/img/structure/B4664173.png)
![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}benzamide](/img/structure/B4664176.png)
![2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4664177.png)
![N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4664185.png)
![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1-methyl-2,4-imidazolidinedione](/img/structure/B4664186.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4664193.png)

![N-(2,3-dichlorophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4664205.png)

![1-cyclohexyl-5-[(1-isobutyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4664212.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4664219.png)


![4-chloro-3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4664246.png)